molecular formula C41H46ClNO5S2 B587321 {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1242260-05-4

{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid

Cat. No. B587321
CAS RN: 1242260-05-4
M. Wt: 732.391
InChI Key: SJNODSMYYCYZTO-RERZGLEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid, also known as {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid, is a useful research compound. Its molecular formula is C41H46ClNO5S2 and its molecular weight is 732.391. The purity is usually 95%.
BenchChem offers high-quality {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Montelukast Impurity E, also known as Montelukast Bis-sulfide, primarily targets the leukotriene receptors in the body . Leukotrienes are inflammatory mediators that play a key role in causing inflammation, hyper-responsiveness, and bronchoconstriction in the lower airway .

Mode of Action

Montelukast Impurity E is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockage of leukotriene receptors helps in preventing the bronchoconstriction and inflammatory responses that are typically seen in conditions like asthma .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast Impurity E is the leukotriene pathway . By antagonizing the leukotriene receptors, Montelukast Impurity E inhibits the physiological actions of leukotrienes, thereby reducing inflammation and bronchoconstriction .

Pharmacokinetics

It is known that the bioavailability of montelukast, the parent compound, is relatively low (61–73%) due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism

Result of Action

The molecular and cellular effects of Montelukast Impurity E’s action primarily involve the reduction of inflammation and bronchoconstriction in the lungs . By blocking the leukotriene receptors, it prevents the physiological actions of leukotrienes, which are known to cause inflammation and bronchoconstriction . This results in improved control of symptoms in conditions like asthma .

properties

IUPAC Name

2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNODSMYYCYZTO-RERZGLEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743994
Record name {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid

CAS RN

1242260-05-4
Record name Montelukast bis-sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242260054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST BIS-SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YX74QVN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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